![molecular formula C22H16ClNO5S B2485991 N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide CAS No. 900290-00-8](/img/structure/B2485991.png)
N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule characterized by its incorporation of both chromene and thiophene units. This chemical entity belongs to a class of compounds known for their diverse pharmacological activities, which prompts significant interest in their synthesis, characterization, and property analysis.
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions, starting from basic precursors to achieve the desired complex structures. For instance, compounds with similar frameworks have been synthesized through reactions involving key intermediates like thiophene-2-carboxamide derivatives, employing conditions that favor the formation of the chromene unit and subsequent introduction of the thiophene moiety through strategic functional group transformations (Prabhuswamy et al., 2016).
Molecular Structure Analysis
The determination of molecular structures of such compounds is typically achieved using X-ray crystallography, which reveals details about the crystal system, space group, and unit cell parameters. For example, related molecules have been found to crystallize in the triclinic system with specific space group and unit cell parameters, highlighting the intricate arrangements possible within this class of compounds (Gomes et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound likely include nucleophilic substitution and addition reactions, given the presence of electrophilic centers such as the carbonyl group in the chromene unit. The reactivity can be further influenced by the electron-donating methoxy groups and the electron-withdrawing chloro and carboxamide functionalities, leading to a rich chemistry suitable for various transformations.
Physical Properties Analysis
While specific details on the physical properties of N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide are not readily available, related compounds exhibit characteristics such as melting points, solubility in various solvents, and crystallographic parameters that are crucial for understanding their behavior in different environments (Sharma et al., 2016).
Aplicaciones Científicas De Investigación
Photoluminescent Properties and Sensing Applications
Compounds with structures similar to N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide have been explored for their photoluminescent properties. For instance, studies on the solvent effect on absorption and fluorescence spectra of related carboxamides have been conducted to understand their quenching mechanisms, which are essential for applications in sensing and optical materials (Patil et al., 2013).
Antimicrobial Agents
Compounds with chromene and thiophene moieties have been investigated for their potential as antimicrobial agents. A study involving the synthesis of quinazolinone and thiazolidinone derivatives, which are structurally related to the compound , showed promising antibacterial and antifungal activities, suggesting potential research applications in developing new antimicrobial compounds (Desai et al., 2011).
Material Science and Polymer Chemistry
Research on the synthesis and properties of aromatic polyamides with coumarin chromophores, which share some structural similarities with N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide, indicates applications in the development of photosensitive polymers. These polymers exhibit good solubility, high molecular weights, and can form transparent, flexible films, making them suitable for various material science applications (Nechifor, 2009).
Drug Discovery and Medicinal Chemistry
While excluding direct applications in drug use, dosage, and side effects as per the requirements, the structural framework of the compound can be of interest in the field of drug discovery. The exploration of related compounds in the context of their binding interactions, molecular docking studies, and biological evaluation presents a potential avenue for research in medicinal chemistry. For instance, compounds with thiophene and tetrazol moieties have been synthesized and evaluated for their antimicrobial properties and docking studies, indicating their relevance in drug design (Talupur et al., 2021).
Direcciones Futuras
The future directions for research on this compound could include further studies on its synthesis, characterization, and potential applications. This could involve developing more efficient synthesis methods, studying its reactivity and interactions with other molecules, and testing its activity against various biological targets .
Propiedades
IUPAC Name |
N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO5S/c1-27-16-7-5-12(10-17(16)28-2)19-20(25)14-11-13(23)6-8-15(14)29-22(19)24-21(26)18-4-3-9-30-18/h3-11H,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDHGWKTZDGJAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(OC3=C(C2=O)C=C(C=C3)Cl)NC(=O)C4=CC=CS4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-2-(4-bromophenyl)-5-(2,3-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2485908.png)
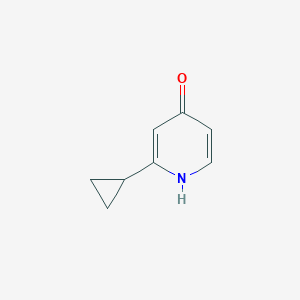
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)

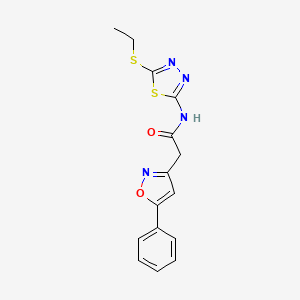
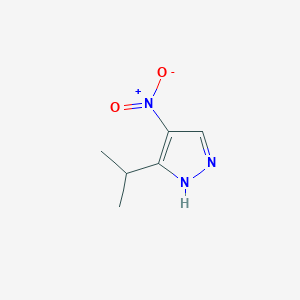
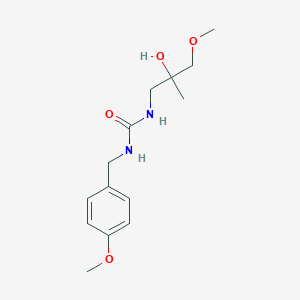

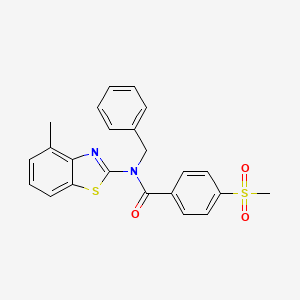
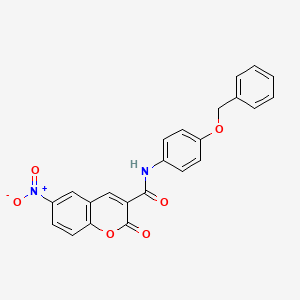
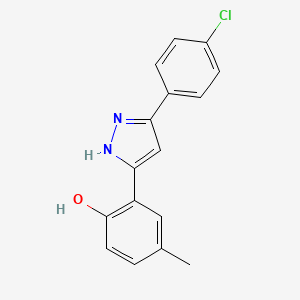
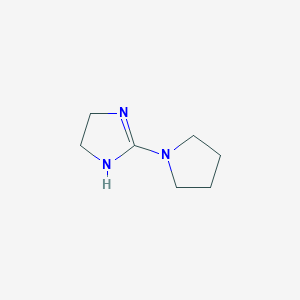
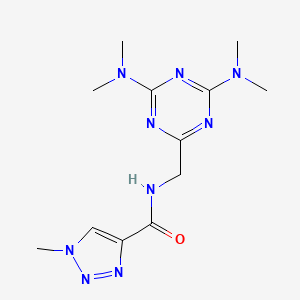
![Ethyl 2-[(3-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2485930.png)